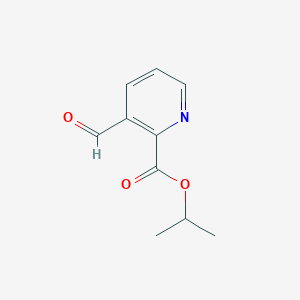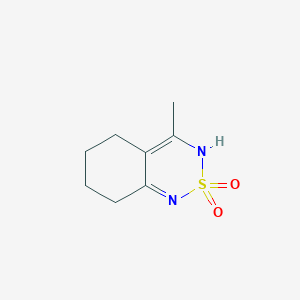![molecular formula C14H26N2O4 B1315976 4-[(2-Etoxi-2-oxoethyl)amino]piperidina-1-carboxilato de tert-butilo CAS No. 177276-49-2](/img/structure/B1315976.png)
4-[(2-Etoxi-2-oxoethyl)amino]piperidina-1-carboxilato de tert-butilo
Descripción general
Descripción
Tert-butyl 4-[(2-ethoxy-2-oxoethyl)amino]piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is often used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and material science.
Aplicaciones Científicas De Investigación
Tert-butyl 4-[(2-ethoxy-2-oxoethyl)amino]piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including potential drugs for treating neurological disorders.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules, aiding in the study of enzyme interactions and cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(2-ethoxy-2-oxoethyl)amino]piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at room temperature. The product is then purified through standard techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of tert-butyl 4-[(2-ethoxy-2-oxoethyl)amino]piperidine-1-carboxylate follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-[(2-ethoxy-2-oxoethyl)amino]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces alcohol derivatives .
Mecanismo De Acción
The mechanism of action of tert-butyl 4-[(2-ethoxy-2-oxoethyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 4-(formylmethyl)piperidine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-[(2-ethoxy-2-oxoethyl)amino]piperidine-1-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and properties. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring precise chemical modifications .
Propiedades
IUPAC Name |
tert-butyl 4-[(2-ethoxy-2-oxoethyl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-5-19-12(17)10-15-11-6-8-16(9-7-11)13(18)20-14(2,3)4/h11,15H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSVCIPDXWEGMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1CCN(CC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60572213 | |
| Record name | tert-Butyl 4-[(2-ethoxy-2-oxoethyl)amino]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60572213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177276-49-2 | |
| Record name | tert-Butyl 4-[(2-ethoxy-2-oxoethyl)amino]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60572213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(Diethylamino)phenyl]acetic acid](/img/structure/B1315902.png)



![3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol](/img/structure/B1315909.png)



![2,3-Dihydrospiro[indene-1,4'-piperidine]](/img/structure/B1315926.png)
![3-Benzyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B1315929.png)


